BI-167107

Description

Overview of BI-167107 as a β2-Adrenergic Receptor Agonist

This compound is a potent and long-acting full agonist for the β2-adrenergic receptor (β2AR). opnme.com It exhibits a remarkably high affinity for the receptor, with a dissociation constant (Kd) of 84 pM. medchemexpress.comglpbio.combioscience.co.uk This high affinity, coupled with a very slow dissociation rate, ensures prolonged receptor occupancy, a feature that has proven invaluable for structural studies. opnme.com While it is a powerful tool for β2AR research, this compound is not entirely selective. It also demonstrates significant agonist activity at the β1-adrenergic receptor (β1AR) with an IC50 of 3.2 nM and some antagonist activity at the α1A-adrenergic receptor with an IC50 of 32 nM. opnme.comopnme.com

Key properties of this compound are summarized in the table below:

| Property | Value | Reference |

| Target | β2-Adrenergic Receptor (β2AR) | medchemexpress.com |

| Type | Full Agonist | medchemexpress.com |

| Dissociation Constant (Kd) for β2AR | 84 pM | medchemexpress.comnih.gov |

| IC50 for β1AR (agonist) | 3.2 nM | opnme.comopnme.com |

| IC50 for α1A (antagonist) | 32 nM | opnme.comopnme.com |

Historical Context of its Synthesis and Emergence as a Research Tool

This compound was developed by Boehringer Ingelheim during a research campaign focused on creating third-generation β2-agonists. opnme.comopnme.com The goal was to produce compounds suitable for once-daily administration. opnme.com A practical synthetic route for this compound was later developed using 2-nitroresorcinol as a starting material in a 7-step reaction process. researchgate.net

The compound's high potency and slow dissociation from the β2AR made it an exceptional candidate for stabilizing the active state of the receptor, a notoriously unstable conformation. opnme.com Efforts to crystallize the active state of GPCRs had been challenging due to this inherent instability. opnme.com this compound's ability to lock the β2AR in its active conformation was a significant breakthrough, paving the way for successful crystallization and high-resolution structural determination of the receptor in complex with its G-protein. opnme.comnih.gov This has made this compound an indispensable tool, not just for studying the β2AR, but also for potentially crystallizing other related receptors. opnme.com

Significance of G-Protein Coupled Receptors (GPCRs), particularly β2AR, in Molecular Pharmacology

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of membrane proteins in the human genome. nih.govnih.gov They are central to a vast array of physiological processes, mediating cellular responses to a wide variety of external signals, including hormones and neurotransmitters. nih.gov This integral role in human physiology makes them major targets for therapeutic drugs, with approximately one-third of all FDA-approved drugs targeting GPCRs. nih.govstjude.org

The β2-adrenergic receptor (β2AR) is a classic and well-studied member of the GPCR family. opnme.com It plays a crucial role in the sympathetic nervous system, where the binding of endogenous agonists like adrenaline and noradrenaline triggers a signaling cascade. nih.gov This cascade involves the activation of the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent cellular responses. nih.gov

The study of the β2AR has served as a model system for understanding the broader principles of GPCR signaling. nih.gov The ability of this compound to stabilize the active state of the β2AR has allowed for unprecedented insights into the molecular mechanisms of GPCR activation. nih.govnih.gov Structural studies using this compound have revealed the subtle conformational changes that occur within the receptor upon agonist binding, providing a detailed picture of how a signal is transmitted across the cell membrane. nih.govstjude.org These findings have profound implications for rational drug design and the development of novel therapeutics targeting GPCRs. stjude.org

Propriétés

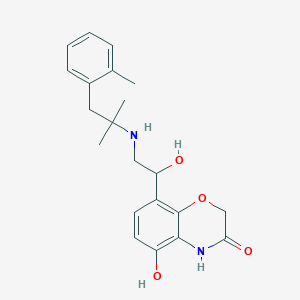

IUPAC Name |

5-hydroxy-8-[1-hydroxy-2-[[2-methyl-1-(2-methylphenyl)propan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-13-6-4-5-7-14(13)10-21(2,3)22-11-17(25)15-8-9-16(24)19-20(15)27-12-18(26)23-19/h4-9,17,22,24-25H,10-12H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQXBEWHTDRJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)(C)NCC(C2=C3C(=C(C=C2)O)NC(=O)CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Ligand-receptor Interactions of Bi-167107

Characterization of Agonist Activity at Adrenergic Receptors

BI-167107 exhibits a distinct pattern of activity across different adrenergic receptor subtypes, acting as a potent agonist at β-receptors while also displaying antagonist properties at an α-receptor subtype.

High Affinity and Full Agonism at β2-Adrenergic Receptor

This compound is recognized as a highly potent and full agonist for the β2-adrenergic receptor (β2AR). nih.govmedchemexpress.comabmole.comadooq.comglpbio.comapexbt.com Its development was part of a program to create third-generation β2-agonists. opnme.comprobes-drugs.org This high efficacy and potency made it an invaluable tool for stabilizing the active state of the β2AR, which was crucial for the successful crystallization and structural determination of the receptor in its active conformation, both alone and in complex with G-proteins. opnme.comnih.gov

Studies have shown that this compound induces a more significant conformational change in the receptor compared to the endogenous agonist isoproterenol. nih.gov The binding of this compound destabilizes the inactive state of the β2AR, promoting a dynamic equilibrium that shifts towards the active conformation, which is then fully stabilized by interaction with a G-protein or a G-protein-mimicking nanobody. nih.gov

Agonist Activity at β1-Adrenergic Receptor

Notably, this compound is not a selective β2AR agonist. opnme.comopnme.com It also demonstrates very potent agonist activity at the β1-adrenergic receptor (β1AR). opnme.comopnme.comguidetopharmacology.org This lack of selectivity has been a key consideration in its experimental use, with recommendations to employ it primarily as a tool for crystallization studies of beta-receptors in general, rather than for delineating β2-specific physiological functions. opnme.com

Antagonist Activity at α1A-Adrenergic Receptor

In addition to its agonist effects at β-receptors, this compound exhibits antagonist activity at the α1A-adrenergic receptor. opnme.comopnme.com A safety panel screening revealed this off-target activity, highlighting the compound's complex pharmacological profile. opnme.comopnme.com

Ligand Binding Kinetics and Thermodynamics

The interaction of this compound with its primary target, the β2AR, is characterized by exceptional binding affinity and remarkably slow kinetics, which have been extensively studied to understand the molecular basis of its potent and long-acting nature.

Dissociation Constant (Kd) Determination

The high affinity of this compound for the β2AR is quantified by its low dissociation constant (Kd). Multiple studies have consistently reported a Kd value of 84 pM for its binding to the β2AR. nih.govmedchemexpress.comopnme.comopnme.comdcchemicals.com This picomolar affinity underscores the potent nature of the compound and its ability to effectively occupy and activate the receptor at very low concentrations. In one study, a slightly different Kd of approximately 7 nM was reported. umich.edu

Association and Dissociation Rates (kon, koff)

The binding of this compound to the β2AR is not only tight but also kinetically distinct. The rate of association (kon) of this compound with the β2AR has been determined to be 4.0x105 ± 2x103 M-1sec-1. umich.edu

However, the most striking feature of its binding kinetics is its extremely slow rate of dissociation (koff). nih.gov Research has shown a koff value of 0.0013 ± 0.0001 sec-1. umich.edu This slow off-rate translates to a remarkably long dissociation half-life of over 30 hours, ensuring prolonged receptor occupancy. opnme.com This characteristic was instrumental in maintaining the β2AR in a stable, agonist-bound state for the duration of crystallization experiments. opnme.com The slow dissociation kinetics are a key factor contributing to the long-acting nature of this compound. opnme.com

Summary of In Vitro Activity

The table below summarizes the key in vitro pharmacological parameters of this compound.

| Parameter | Receptor | Value | Reference |

| Kd | β2-Adrenergic Receptor | 84 pM | nih.govmedchemexpress.comopnme.comopnme.comdcchemicals.com |

| Kd | β2-Adrenergic Receptor | ~7 nM | umich.edu |

| IC50 (agonist) | β1-Adrenergic Receptor | 3.2 nM | opnme.comopnme.com |

| IC50 (antagonist) | α1A-Adrenergic Receptor | 32 nM | opnme.comopnme.com |

| kon | β2-Adrenergic Receptor | 4.0x105 ± 2x103 M-1sec-1 | umich.edu |

| koff | β2-Adrenergic Receptor | 0.0013 ± 0.0001 sec-1 | umich.edu |

| Dissociation Half-Life | β2-Adrenergic Receptor | >30 hours | opnme.com |

Influence on Receptor Affinity for G-proteins

The binding of the agonist this compound to the β2-adrenergic receptor (β2AR) is instrumental in promoting and stabilizing the receptor's active conformation, which is a prerequisite for its interaction with and activation of heterotrimeric G-proteins. This compound has been crucial in structural biology, facilitating the crystallization of the β2AR in its active state while coupled to a G-protein. opnme.comopnme.com This stabilization is a key aspect of its function as a full agonist. nih.gov

Upon binding, this compound induces significant conformational changes in the receptor. Solution nuclear magnetic resonance (NMR) spectroscopy has shown that the compound stabilizes shifts in four transmembrane segments (TM4, TM5, TM6, and TM7) even before the G-protein couples to the receptor. pnas.org These agonist-induced changes prepare the intracellular G-protein binding site for interaction. Specifically, this compound promotes a more open conformation of the cytoplasmic end of TM6. biorxiv.org

The presence of a G-protein, such as the stimulatory G-protein (Gs) or the inhibitory G-protein (Gi), further stabilizes the complex. biorxiv.org The coupling of the G-protein to the this compound-bound receptor results in distinct, stable conformations, with differences observed in the interaction interface, particularly involving intracellular loop 2 (ICL2). pnas.orgpnas.org This demonstrates that while this compound primes the receptor for G-protein binding, the specific G-protein subtype (Gs vs. Gi) fine-tunes the final conformation of the receptor-G-protein complex. pnas.orgbiorxiv.org The ability of this compound to maintain the receptor in an active, G-protein-receptive state is highlighted by its extremely slow dissociation rate, which ensures the receptor remains occupied and capable of signaling. nih.gov

Receptor Selectivity Profiling Beyond Primary Targets

While this compound is characterized as a highly potent β2-adrenergic receptor agonist, it is not entirely selective for this target. opnme.comopnme.com Its broader activity profile has been assessed through comprehensive screening against a panel of other receptors and transporters. A Safety Panel 44™ screen revealed that this compound exhibits inhibitory activity against several other targets, although generally at much lower potencies than for its primary β-adrenergic targets. opnme.comopnme.com The following sections detail the specific activities observed against key non-adrenergic targets.

Activity against Serotonin Transporters and Receptors (5-HT1A, 5-HT1B)

This compound demonstrates measurable, albeit weak, activity at specific serotonin receptors and the serotonin transporter. opnme.comopnme.com In radioligand binding assays, the compound showed activity in the micromolar range for the human 5-HT1A receptor and the serotonin transporter. opnme.com Its most notable off-target activity in this group was against the human 5-HT1B receptor, with an IC50 value of 0.25 µM. opnme.comopnme.com

| Target | Assay Type | Species | Activity (IC50) | Reference |

|---|---|---|---|---|

| 5-HT Transporter | Antagonist Radioligand | Human | 6.1 µM | opnme.comopnme.com |

| 5-HT1A Receptor | Agonist Radioligand | Human | 1.4 µM | opnme.comopnme.com |

| 5-HT1B Receptor | Antagonist Radioligand | Human | 0.25 µM | opnme.comopnme.com |

Activity against Dopamine Receptors (D2S) and Transporters

The selectivity profile of this compound includes weak interactions with components of the dopaminergic system. opnme.comopnme.com Assays revealed that this compound has low-micromolar activity at the short isoform of the human dopamine D2 receptor (D2S) and the human dopamine transporter. opnme.com In both cases, the IC50 values were found to be greater than 5 µM, indicating a significantly lower potency compared to its primary target. opnme.comopnme.com

| Target | Assay Type | Species | Activity (IC50) | Reference |

|---|---|---|---|---|

| Dopamine D2S Receptor | Agonist Radioligand | Human | 5.9 µM | opnme.comopnme.com |

| Dopamine Transporter | Antagonist Radioligand | Human | 7.2 µM | opnme.comopnme.com |

Activity against Opioid Receptors (μ (MOP))

This compound was also evaluated for its activity at the μ-opioid receptor (MOP), the primary target for many opioid analgesics. opnme.comopnme.com The screening identified a weak interaction, with an IC50 value of 6.5 µM in an agonist radioligand assay using the human receptor. opnme.comopnme.com This level of activity is substantially lower than its high-affinity binding to the β2-adrenergic receptor.

| Target | Assay Type | Species | Activity (IC50) | Reference |

|---|---|---|---|---|

| μ-Opioid Receptor (MOP) | Agonist Radioligand | Human | 6.5 µM | opnme.comopnme.com |

Structural Biology and Conformational Dynamics of Bi-167107-bound Complexes

X-ray Crystallography of BI-167107-Bound β2AR Complexes

Active-State β2AR Structures (e.g., PDB ID: 3P0G, 4LDE)

The first crystal structure of an agonist-bound, active-state GPCR was achieved using this compound in complex with the β2AR. nih.govresearchgate.net This was a significant breakthrough, as obtaining such structures had been challenging due to the inherent instability of the active conformation in the absence of a G protein. opnme.comnih.govresearchgate.net The resulting structures, including those with Protein Data Bank (PDB) IDs 3P0G and 4LDE, revealed the molecular details of the receptor's active state. opnme.comnih.govrcsb.org

In the active state stabilized by this compound, the most significant conformational changes in the β2AR occur on the cytoplasmic side of the receptor. nih.gov Specifically, there is a notable outward movement of transmembrane helix 6 (TM6) by approximately 11-14 Å and an α-helical extension at the cytoplasmic end of TM5. nih.govbohrium.com These changes create a binding site for the downstream signaling partner, the Gs protein. koreascience.kr In contrast, the changes in the agonist-binding pocket upon this compound binding are more subtle. nih.gov

The high-resolution structure of the β2AR bound to this compound (PDB ID: 4LDE) also identified key water molecules that appear to stabilize the active state. nih.govrcsb.org One such water molecule facilitates a hydrogen bond between two highly conserved tyrosine residues, a feature that seems to be important for the stability of the active conformation in the β2AR and related GPCRs. nih.govrcsb.org

| PDB ID | Description | Resolution (Å) | Associated Molecules |

| 3P0G | Structure of a nanobody-stabilized active state of the β2AR bound to this compound. opnme.com | 3.50 | Nanobody 80 (Nb80) |

| 4LDE | Structure of β2AR bound to this compound and an engineered nanobody. opnme.comrcsb.org | 2.80 | Nanobody 6B9 (Nb6B9) |

| 3SN6 | Crystal structure of the β2AR-Gs protein complex with this compound bound. opnme.com | 3.20 | Gs protein |

β2AR-G-protein Complex Structures (e.g., β2AR-Gs)

The use of this compound was instrumental in determining the crystal structure of the β2AR in a ternary complex with its cognate G protein, Gs (PDB ID: 3SN6). opnme.combohrium.com This structure provided the first high-resolution view of transmembrane signaling by a GPCR. bohrium.com It revealed how agonist binding on the extracellular side of the receptor triggers large-scale conformational changes that are transmitted across the membrane to activate the G protein on the intracellular side. nobelprize.org

Role of Nanobodies in Stabilizing Active Conformations (e.g., Nb80, Nb6B9)

Efforts to crystallize the β2AR with agonists alone were initially unsuccessful due to the receptor's conformational flexibility. nih.govkoreascience.kr To overcome this, engineered camelid antibody fragments, known as nanobodies, were developed. nih.govresearchgate.net Nanobody 80 (Nb80) was the first such nanobody shown to bind to the intracellular face of the β2AR and stabilize its active, G protein-like conformation. nih.govresearchgate.netnih.gov The crystal structure of the β2AR-BI-167107-Nb80 complex (PDB: 3P0G) demonstrated that Nb80 mimics the binding of the Gs protein, effectively locking the receptor in its active state. nih.govnih.govkoreascience.kr

Further engineering of Nb80 through directed evolution led to the development of Nb6B9, a variant with nearly 10-fold higher affinity for the active state of β2AR. nih.gov This increased affinity is primarily due to a slower dissociation rate. nih.gov The use of Nb6B9 enabled the determination of a higher-resolution (2.8 Å) structure of the β2AR bound to this compound (PDB: 4LDE) and also facilitated the crystallization of the receptor with lower-affinity endogenous agonists like adrenaline. nih.gov Nanobodies, therefore, have proven to be crucial tools for the structural determination of GPCR active states. nih.gov

Comparative Structural Analysis with Inactive-State β2AR Structures (e.g., Carazolol-bound)

Comparing the active-state structures of the β2AR bound to the agonist this compound with inactive-state structures bound to inverse agonists like carazolol (PDB ID: 2RH1) highlights the key conformational changes associated with receptor activation. nih.govresearchgate.netkoreascience.kr

The most dramatic differences are observed on the cytoplasmic side of the receptor. In the active state, TM6 undergoes a significant outward movement of about 11 Å, and TM5 moves inward, breaking the "ionic lock" interaction between Arg131 and Asp130 of the conserved DRY motif, which is characteristic of the inactive state. nih.govresearchgate.netnih.gov This creates a binding cavity for intracellular signaling proteins like G proteins and nanobodies. koreascience.krnih.gov

In contrast, the changes within the orthosteric binding pocket are relatively subtle. nih.gov The binding of this compound induces a slight inward movement of TM5, particularly around Ser207, which allows for different hydrogen bonding interactions compared to carazolol. nih.gov While many interactions between the receptor and the two ligands are similar, such as those with Asp113 in TM3 and residues in TM7, this compound forms more extensive polar interactions with serines in TM5 and residues in TM6 and TM7. nih.gov These subtle rearrangements in the binding pocket are allosterically coupled to the large-scale conformational changes on the cytoplasmic face, providing a structural basis for receptor activation. nih.gov

Molecular Interactions and Binding Pocket Analysis

Orthosteric Binding Site Recognition

The binding of this compound occurs at the orthosteric site of the β2AR, the same pocket that binds endogenous catecholamine agonists. plos.org Analysis of the crystal structures reveals a network of interactions that anchor the ligand in the binding pocket.

Key interactions for this compound include:

Polar interactions: The alkylamine and β-hydroxyl groups of this compound form hydrogen bonds with Asp113 on TM3 and with Asn312 and Tyr316 on TM7. nih.gov These interactions are also observed with the inverse agonist carazolol. nih.gov

Agonist-specific interactions: The heterocycle of this compound engages in extensive polar interactions with Ser203 and Ser207 on TM5, as well as Asn293 on TM6 and Tyr308 on TM7. nih.gov These interactions with the serine residues on TM5 are considered crucial for agonism and are a key difference from the binding mode of carazolol. nih.govnih.gov

The binding of this compound causes an inward movement of TM5 by about 2 Å, which in turn disrupts a hydrophobic packing arrangement between Pro211 (TM5), Ile121 (TM3), and Phe282 (TM6) that stabilizes the inactive state. nih.govnih.gov This rearrangement propagates to the cytoplasmic side, leading to the large outward movement of TM6 that is the hallmark of receptor activation. nih.gov Even though this compound lacks the catechol moiety of endogenous agonists, it effectively mimics the necessary interactions to induce a fully active receptor conformation. koreascience.kr

Hydrogen Bonding and Hydrophobic Interactions with Receptor Residues

Molecular dynamics simulations and crystallographic data have elucidated a complex network of interactions between this compound and the β2AR binding pocket, which is situated between transmembrane (TM) helices III, V, VI, and VII. researchgate.netnih.gov The binding is characterized by a series of specific hydrogen bonds and hydrophobic contacts.

The agonist's binding is anchored by several key polar interactions. The β-hydroxyl and amine groups of this compound form crucial hydrogen bonds with the side chain of Asp113 in TM3 and Asn312 in TM7. plos.orgresearchgate.netnih.gov Furthermore, the heterocycle of this compound establishes extensive hydrogen bond interactions with Ser203 and Ser207 on TM5, as well as with Asn293 on TM6 and Tyr308 on TM7. plos.orgresearchgate.netnih.govplos.org In contrast, inverse agonists form fewer of these stabilizing hydrogen bonds. plos.orgnih.gov The interaction with serine residues on TM5 is particularly important for agonist binding and receptor activation. nih.gov Docking studies have also identified these residues, along with Lys305 and Asp192 , as critical for the interactions between the receptor and agonists. researchgate.netamanote.com

Beyond polar contacts, hydrophobic interactions play a significant role. The phenyl ring at the end of this compound's alkyl substituent fits into a hydrophobic pocket formed by residues including Trp109 (TM3) and Phe193 (extracellular loop 2). nih.gov

Table 1: Key Interactions between this compound and β2AR Residues This table is interactive. You can sort and filter the data.

| Interacting Residue | Location | Interaction Type with this compound | Reference |

|---|---|---|---|

| Asp113 | TM3 | Hydrogen Bond | researchgate.netplos.orgresearchgate.netnih.gov |

| Ser203 | TM5 | Hydrogen Bond | plos.orgresearchgate.netnih.govplos.org |

| Ser207 | TM5 | Hydrogen Bond | plos.orgresearchgate.netnih.govplos.org |

| Asn293 | TM6 | Hydrogen Bond | plos.orgresearchgate.netplos.org |

| Tyr308 | TM7 | Hydrogen Bond / Polar Interaction | researchgate.netnih.gov |

| Asn312 | TM7 | Hydrogen Bond | plos.orgresearchgate.netnih.gov |

| Asp192 | ECL2 | Implicated in Agonist Interaction | researchgate.netnih.govamanote.com |

| Lys305 | TM7 | Implicated in Agonist Interaction | researchgate.netplos.orgamanote.com |

| Phe193 | ECL2 | Hydrophobic Interaction | nih.gov |

| Trp109 | TM3 | Hydrophobic Interaction | nih.gov |

| Ile309 | TM7 | Hydrophobic Interaction | nih.gov |

Identification of Additional Binding Pockets and Exosites

While the core interactions of this compound occur within the orthosteric binding pocket, its structure allows it to extend towards the extracellular surface of the receptor. nih.gov This extended binding involves an "exosite," a secondary binding region adjacent to the primary pocket. The long aryl-oxy-alkyl tail, characteristic of long-acting agonists like salmeterol, is known to occupy an exosite formed by residues in the extracellular loops (ECLs) and the extracellular ends of TM6 and TM7. acs.orgnih.gov this compound, with its bulky aromatic group, also protrudes into this extracellular region, occupying a large binding pocket that encompasses features of both agonist and antagonist binding sites. nih.gov This interaction with an exosite is linked to higher receptor selectivity and ligand affinity. acs.org

Conformational Changes and Activation Mechanisms

The binding of this compound is not a simple lock-and-key event; it actively reshapes the receptor to trigger downstream signaling. This process involves a cascade of conformational changes that propagate from the ligand-binding pocket to the intracellular G-protein coupling interface.

Ligand-Induced Conformational Reorganization of β2AR

The binding of this compound induces specific and significant conformational changes in the β2AR, shifting the receptor's conformational equilibrium towards a fully active state. acs.orgnih.gov A hallmark of this activation is a notable rearrangement of the transmembrane helices. acs.org This includes an inward bulge of TM5, which brings residues like Ser207 closer to the ligand, and a slight inward movement of TM7 on the intracellular side. nih.govacs.org The most dramatic change is a large outward movement of the intracellular end of TM6, by as much as 14 Å, which opens a cavity for the G protein to bind. acs.orgacs.orgnih.gov NMR studies confirm that this compound stabilizes conformational changes across TM4, TM5, TM6, and TM7 even before a G protein couples. pnas.org

Dynamics of Intracellular Loops and Transmembrane Helices

The reorganization of the transmembrane helices is intricately linked to the dynamics of the intracellular loops (ICLs) that connect them. Upon activation by this compound, ICL2, which connects TM3 and TM4, transitions from a disordered random coil to a more stable alpha-helical conformation. nih.govbiorxiv.org This structural change in ICL2 is essential for engaging the G protein. pnas.orgosti.gov Similarly, ICL3, located between TM5 and TM6, is involved in transducer binding and undergoes dynamic conformational sampling that regulates signaling. biorxiv.org The allosteric communication from the this compound binding site to these intracellular regions drives the specific rearrangements in the D(E)RY and NPxxY motifs, which are critical for transducer interaction and receptor bias. biorxiv.orgbiorxiv.orgnih.gov

Coupling to G-protein Activation and Recruitment

The conformational state induced by this compound is primed for G-protein interaction. plos.orgnih.gov While the agonist alone can shift the receptor towards an active-like state, the complete transition to a stable, fully active conformation requires the subsequent binding of a G protein (or a G protein-mimicking nanobody). nih.gov The outward movement of TM6 creates the physical binding site for the Gs protein. nih.gov Once the β2AR-BI-167107-Gs complex is formed, the receptor's conformation is stabilized. biorxiv.orgbiorxiv.org The different binding modes of various ligands directly influence the conformation of the β2AR, which in turn affects the stability and activation of the coupled Gs protein. plos.orgnih.gov

Allosteric Modulation in this compound-Bound Receptor States

The this compound-bound β2AR can be further regulated by allosteric modulators that bind to sites topographically distinct from the orthosteric pocket. Research has identified a novel positive allosteric modulator (PAM), Cmpd-6FA, which binds to the active, this compound-occupied receptor. osti.govnih.gov

This PAM binds to a previously unrecognized pocket on the receptor's inner surface, at the interface between the cytoplasm and the membrane, created by ICL2 and TMs 2, 3, and 4. nih.govosti.gov By binding to this site, Cmpd-6FA does not directly interact with this compound but instead stabilizes the alpha-helical conformation of ICL2, a structure required to effectively engage the G protein. osti.gov This allosteric mechanism enhances the affinity and efficacy of the orthosteric agonist. The existence of such allosteric sites highlights the structural plasticity of GPCRs and provides pathways for developing drugs that fine-tune receptor function. osti.gov This demonstrates a clear reorganization of allosteric communication pathways from the extracellular agonist this compound to the intracellular interfaces, driving the conformational changes responsible for receptor signaling. biorxiv.orgnih.gov

Effects of Positive Allosteric Modulators (e.g., Compound-6FA) on Receptor Conformation

The binding of positive allosteric modulators (PAMs) to the β2-adrenergic receptor (β2AR) induces specific conformational changes that facilitate its active state, particularly when bound to an agonist like this compound. A notable example is Compound-6FA, a derivative of Compound-6 with improved solubility. nih.govosti.gov X-ray crystallography has provided detailed insights into the structural basis of this allosteric modulation.

Crystal structures reveal that Compound-6FA binds to an intracellular allosteric pocket on the β2AR. rcsb.orgpharmaceuticalintelligence.com This binding site is located on the receptor's inner surface, at the interface between the cytoplasm and the cell membrane, and is formed by intracellular loop 2 (ICL2) and transmembrane (TM) segments 3 and 4. nih.govrcsb.orgpharmaceuticalintelligence.com The binding of Compound-6FA in this pocket stabilizes ICL2 in an α-helical conformation, a structural arrangement that is crucial for the receptor's engagement with its cognate G protein. rcsb.orgpharmaceuticalintelligence.com

Molecular dynamics simulations further support that different ligands induce distinct conformational states in the β2AR-Gs protein complex. plos.org The binding of Compound-6FA to the intracellular surface of the agonist-bound receptor represents a key mechanism for allosteric activation, promoting a receptor conformation that is primed for signaling. nih.govpharmaceuticalintelligence.com

Cooperative Binding and Enhanced Agonist Affinity

Positive allosteric modulators like Compound-6 and its analog Compound-6FA function by enhancing the effects of orthosteric agonists, such as this compound, through cooperative binding. researchgate.net This cooperativity leads to an increased affinity of the agonist for the receptor and a stabilization of the receptor's active state. researchgate.net The discovery of these PAMs was facilitated by screening DNA-encoded libraries against purified human β2AR that was already occupied by the high-affinity agonist this compound, a strategy designed to bias the search towards molecules that recognize the active receptor conformation. nih.gov

The direct physical interaction and its thermodynamic properties have been quantified using isothermal titration calorimetry (ITC). These experiments demonstrate that Compound-6FA binds directly to the this compound-occupied β2AR. nih.govosti.gov The binding is an exothermic and enthalpically favorable interaction. nih.govosti.gov In contrast, no measurable interaction is detected when the receptor is bound to an antagonist, confirming the PAM's dependence on the agonist-induced active state. osti.gov

| Parameter | Value | Reference |

|---|---|---|

| Dissociation Constant (Kd) | 1.2 ± 0.1 µM | nih.govpharmaceuticalintelligence.com |

| Stoichiometry (N) | 0.9 ± 0.1 sites | nih.govpharmaceuticalintelligence.com |

| Enthalpy (ΔH) | 5.0 ± 1.2 kcal/mol | nih.govpharmaceuticalintelligence.com |

| Entropy (ΔS) | 13 ± 2.0 cal/mol/deg | nih.govpharmaceuticalintelligence.com |

The positive cooperativity of Compound-6FA extends beyond the agonist-receptor interaction to include the downstream signaling partners. It is cooperative with both the Gs protein and β-arrestin1, further stabilizing the high-affinity, agonist-bound active state of the β2AR. osti.govresearchgate.net This enhanced stability potentiates downstream signaling events. researchgate.net Studies have shown that full agonists like this compound, when compared to partial agonists, induce a receptor conformation that binds with a significantly higher affinity to a G protein mimetic (Venus-mini-Gs). biorxiv.org This demonstrates that agonist efficacy is linked to the receptor's enhanced affinity for its G protein, a property that is further augmented by PAMs. biorxiv.orgfrontiersin.org

| Effect | Description | Reference |

|---|---|---|

| Enhanced Agonist Binding | Displays positive cooperativity with orthosteric agonists, increasing their binding affinity for the receptor. | researchgate.net |

| Active State Stabilization | Stabilizes high-affinity, agonist-bound active conformations of the β2AR. | researchgate.net |

| Cooperation with Transducers | Shows positive cooperativity with Gs protein and β-arrestin1. | osti.govresearchgate.net |

| Potentiation of Downstream Signaling | Enhances agonist-mediated downstream effects like cAMP production. | researchgate.net |

Biophysical and Spectroscopic Techniques

A suite of powerful biophysical and spectroscopic methods has been pivotal in elucidating the complex interplay between this compound and the β2AR. These techniques allow for real-time observation and measurement of molecular interactions, conformational dynamics, and cellular signaling events.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Complex Formation (e.g., β2AR-Gs, β2AR-Gi)

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in characterizing the conformational landscape of the β2AR upon binding to this compound and its subsequent interaction with G proteins. Solution NMR studies have demonstrated that the full agonist this compound alone does not completely stabilize a single active conformation of the receptor. nih.gov Instead, the agonist-bound receptor remains highly dynamic, interconverting between inactive, intermediate, and active-like states. nih.gov However, this compound does shift the conformational equilibrium towards the active-like state more effectively than other agonists like isoproterenol. nih.gov

NMR experiments, supported by molecular dynamics simulations, have shown that this compound binding stabilizes conformational changes across four transmembrane segments (TM4, TM5, TM6, and TM7) of the β2AR before it couples to a G protein. nih.govpnas.org The conformation of the receptor when bound only to the agonist is distinct from the state it adopts when fully coupled to a G protein. nih.govpnas.org

Furthermore, NMR has been crucial in comparing the formation of the β2AR-Gs and β2AR-Gi complexes. While many of the conformational changes in the receptor are similar for both Gs and Gi1 coupling, distinct differences were detected in intracellular loop 2 (ICL2). nih.govpnas.org These subtle structural differences in ICL2 may be key determinants for the G protein coupling selectivity of the β2AR. nih.govpnas.org The addition of a G protein mimetic, nanobody 80 (Nb80), along with this compound, fully stabilizes the active conformation of the receptor, as observed by the appearance of a single peak in ¹⁹F-NMR spectra, indicating a stable, low-energy state. nih.gov

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ligand Binding and Receptor Activation Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) has been widely used to quantify the binding affinity of this compound and its fluorescently-labeled derivatives to the β2AR. In these assays, energy transfer occurs between a terbium cryptate donor on the receptor and a fluorescent acceptor on the ligand.

Competition binding assays using TR-FRET have determined the binding affinity (pKi) of this compound to be approximately 9.20. biorxiv.orgbiorxiv.org This high affinity is a key characteristic of the compound. biorxiv.orgbiorxiv.org Studies on fluorescent derivatives of this compound have also utilized TR-FRET to assess their binding properties. For instance, a derivative of this compound with a KK114 fluorophore showed a high affinity for β2AR with an apparent dissociation constant (Kd app) of 7.2 ± 0.6 nM and demonstrated significant selectivity for β2AR over β1AR. nih.govresearchgate.netnih.govresearchgate.net

| Compound | Receptor | Parameter | Value | Reference |

|---|---|---|---|---|

| This compound | β2AR | pKi | 9.20 ± 0.08 | biorxiv.orgbiorxiv.org |

| This compound-KK114 | β2AR | Kd app | 7.2 ± 0.6 nM | nih.govresearchgate.net |

| This compound-KK114 | β1AR | Kd app | 63.4 ± 6.6 nM | nih.govresearchgate.net |

Bioluminescence Resonance Energy Transfer (BRET) for G-protein Activation Studies

Bioluminescence Resonance Energy Transfer (BRET) assays have been essential for studying the functional consequences of this compound binding, specifically its ability to activate G proteins. In these experiments, energy transfer is measured between a luciferase donor and a fluorescent protein acceptor fused to different subunits of the G protein.

BRET-based Gs protein activation assays have confirmed that this compound is a full agonist. biorxiv.orgbiorxiv.org The activation of the heterotrimeric Gs protein is observed as a decrease in the BRET signal, which occurs when the Gαs subunit (labeled with NanoLuc luciferase) dissociates from the Gγ subunit (labeled with Venus) upon receptor activation. biorxiv.orgbiorxiv.org this compound shows a high potency in these assays, with a pEC50 value of 8.6 ± 0.1. biorxiv.org BRET has also been used to study the constitutive activity of receptor mutants and how it is affected by agonists like this compound. acs.org

| Compound | Assay | Parameter | Value | Reference |

|---|---|---|---|---|

| This compound | Gs Protein Activation (BRET) | pEC50 | 8.6 ± 0.1 | biorxiv.org |

Isothermal Titration Calorimetry (ITC) for Direct Molecular Interaction Assessment

Isothermal Titration Calorimetry (ITC) provides a direct, label-free method to measure the thermodynamics of molecular interactions. nih.govmalvernpanalytical.com This technique has been employed to assess the direct binding of other molecules to the β2AR while it is occupied by this compound.

For example, the interaction of a positive allosteric modulator (PAM), Cmpd-6FA, with the this compound-bound β2AR was characterized using ITC. The results showed that the interaction is exothermic and enthalpically favorable, with a dissociation constant (Kd) of 1.2 µM and a stoichiometry of approximately 1. nih.govosti.gov This indicates a direct, one-to-one binding of the PAM to the agonist-receptor complex. nih.govosti.gov In another study, the binding of a negative allosteric modulator (compound 15) to the receptor was also confirmed by ITC, yielding a Kd of 1.7 ± 0.8 μM. pnas.org

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity (Kd) | 1.2 ± 0.1 µM | nih.govosti.gov |

| Stoichiometry (N) | 0.9 ± 0.1 sites | nih.gov |

| Enthalpy (ΔH) | 5.0 ± 1.2 kcal/mol | nih.gov |

| Entropy (ΔS) | 13 ± 2.0 cal/mol/deg | nih.gov |

Fluorescence Spectroscopy for Probing Receptor Dynamics

Fluorescence spectroscopy, including single-molecule FRET (smFRET), has provided dynamic insights into the conformational changes of the β2AR induced by this compound. By labeling the receptor with environmentally sensitive fluorescent probes, such as monobromo-bimane (mBBr) or BODIPY 493/503, researchers can monitor movements of transmembrane helices. biorxiv.orgbiorxiv.orgacs.org

Binding of this compound to the mBBr-labeled β2AR promotes a significant movement of transmembrane helix 6 (TM6), which results in a decrease in fluorescence intensity and a red-shift in the emission maximum (λmax). biorxiv.orgbiorxiv.org This indicates that the probe moves to a more polar and solvent-exposed environment, which is characteristic of receptor activation. biorxiv.orgbiorxiv.org smFRET studies have shown that this compound binding shifts the conformational population of the receptor towards an intermediate state, and to a lesser extent, a low-FRET active state. biorxiv.orgbiorxiv.org These single-molecule studies reveal that the receptor fluctuates between different conformational states, and agonist binding increases the population and duration of the more active states. acs.orgmonash.edu

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools for interpreting experimental data and providing an atomistic-level understanding of the interactions between this compound and the β2AR.

Simulations initiated from the crystal structure of the this compound-bound active state (with the stabilizing nanobody removed) show that the receptor can transition towards an inactive-like conformation, highlighting the intrinsic flexibility of the receptor even with a potent agonist bound. nih.govkoreascience.kr Furthermore, computational studies have been used to develop and test virtual screening strategies to identify new ligands, with this compound often used as a reference agonist due to its strong binding affinity. plos.org These computational approaches have also been critical in understanding how allosteric modulators, in conjunction with this compound, affect the receptor's conformational landscape and signaling. acs.org

An in-depth examination of the advanced research methodologies applied to the study of the chemical compound this compound reveals a strong reliance on sophisticated computational and synthetic techniques. These methods have been instrumental in elucidating its interaction with the β2-adrenergic receptor (β2AR) and in enabling its availability for crucial structural studies.

Bi-167107 As a Critical Research Tool and Model Ligand

Contributions to GPCR Structural Biology

Facilitation of Active-State GPCR Crystallization

BI-167107 was specifically utilized to support the crystallization of the β2AR in its active conformation, including complexes with G-proteins. opnme.comopnme.com Its high potency and slow dissociation rate from the receptor were key factors enabling these structural studies. opnme.com While initial attempts to crystallize β2AR bound to this compound alone or with a T4 lysozyme fusion protein did not yield crystals suitable for high-resolution diffraction, successful crystallization of the active-state β2AR-T4L-Nb80 complex bound to this compound was achieved using lipidic cubic phase (LCP). nih.govscispace.com The crystal structure of human β2AR in the active state complexed with this compound is available (PDB code: 3p0g), providing atomic-level details of the active receptor conformation. opnme.comopnme.comresearchgate.net

Probing Receptor Conformations in Solution and Lipid Environments

Beyond crystallography, this compound has been instrumental in probing β2AR conformational dynamics in more native-like environments, such as lipid membranes. Studies employing single-molecule fluorescence microscopy techniques with β2AR reconstituted into liposomes have used this compound as a full agonist ligand. acs.orgresearchgate.net These experiments monitor conformational changes by observing fluorescence intensity fluctuations of a dye attached to the receptor. acs.orgresearchgate.net The binding of this compound was shown to shift the equilibrium distribution of β2AR towards states with higher fluorescence intensity, consistent with a mechanism of conformational selection upon agonist binding in a lipid bilayer. acs.orgresearchgate.net Molecular dynamics simulations, initiated from the this compound-bound active β2AR structure embedded in a hydrated lipid bilayer, further complement these experimental studies by providing computational insights into receptor behavior in a membrane environment. nih.gov However, NMR studies suggest that this compound alone may not be sufficient to fully stabilize the β2AR in the active state, indicating the importance of accessory proteins like nanobody 80 (Nb80) for complete stabilization. nih.gov

Utility in Understanding Ligand Efficacy and Bias

This compound serves as a valuable reference and comparison point in studies aimed at understanding the nuances of ligand-receptor interactions, particularly concerning efficacy and signaling bias.

Comparative Studies with Partial Agonists (e.g., Salmeterol, Formoterol) and Other Full Agonists (e.g., Isoprenaline, Adrenaline)

This compound is frequently included in comparative pharmacological studies to contrast its behavior with that of other β2AR agonists, including partial agonists like salmeterol and formoterol, and other full agonists such as isoprenaline and adrenaline. researchgate.netbiorxiv.orgbiorxiv.orgresearchgate.netnih.gov These comparisons often involve assessing binding affinity, kinetic rates, and functional efficacy in activating downstream signaling pathways. This compound is characterized by high affinity and a very slow dissociation rate from the β2AR. opnme.comnih.govscispace.com Efficacy rankings derived from functional assays, such as those measuring Gs protein activation, place this compound among the high-efficacy agonists, although some studies suggest isoprenaline and adrenaline may exhibit slightly higher efficacy depending on the assay. biorxiv.orgbiorxiv.org Conversely, this compound generally shows higher efficacy than partial agonists like salmeterol and formoterol. biorxiv.orgbiorxiv.orgresearchgate.net

Structural comparisons between β2AR bound to different agonists, including this compound, formoterol, adrenaline, and salmeterol, have provided insights into how distinct ligand binding poses and induced conformational changes relate to their observed efficacies. researchgate.netresearchgate.net For instance, comparing the structures of formoterol- and this compound-bound β2AR-Gs complexes has helped elucidate the conformational differences underlying their distinct potencies in stimulating cAMP accumulation. researchgate.net Molecular dynamics simulations also contribute to this understanding by comparing the ability of different agonists, including this compound, adrenaline, isoprenaline, and formoterol, to shift the receptor towards active-like conformations. ucl.ac.uk

Below is a table summarizing some comparative data points regarding affinity and efficacy from relevant studies:

| Ligand | pKi (β2AR) | Efficacy (log τ) (relative to Formoterol) | mini-Gs kon (M⁻¹min⁻¹) | mini-Gs koff (min⁻¹) |

| This compound | 9.20 ± 0.08 biorxiv.orgbiorxiv.org | Lower than Isoprenaline/Adrenaline, Higher than Salbutamol/Salmeterol biorxiv.orgbiorxiv.org | - | - |

| Isoprenaline | - | Highest among tested agonists biorxiv.orgbiorxiv.org | 3.00 ± 0.1 × 10⁵ nih.gov | 0.0070–0.0113 nih.gov |

| Adrenaline | - | High, comparable to Isoprenaline biorxiv.orgbiorxiv.org | 3.06 ± 0.15 × 10⁵ nih.gov | 0.0070–0.0113 nih.gov |

| Formoterol | - | Lower than this compound biorxiv.orgbiorxiv.orgresearchgate.net | 6.13 ± 0.75 × 10⁴ nih.gov | 0.0070–0.0113 nih.gov |

| Salmeterol | - | Lowest among tested agonists biorxiv.orgbiorxiv.org | - | - |

Note: Data compiled from various sources, specific values and relative rankings may vary depending on the experimental system and assay used.

Investigation of Differential Signaling Pathways and Biased Agonism

This compound has been utilized in studies investigating the phenomenon of biased agonism, where ligands preferentially activate one signaling pathway over another, even when binding to the same receptor. Research suggests that this compound exhibits a degree of bias towards recruiting β-arrestin compared to activating G protein-mediated cAMP production at the β2AR. acs.orgchemrxiv.org One study indicated that this compound promoted β-arrestin recruitment approximately 30 times more effectively than cAMP production when compared to isoprenaline, considered an unbiased reference ligand in that context. acs.org However, other reports describe this bias as modest or weak. acs.org

The active-state β2AR structure bound to this compound has served as a template for computational modeling and molecular dynamics simulations to understand the structural determinants of biased signaling. nih.govacs.org These studies explore how ligand-induced conformational changes, particularly in regions like transmembrane helix 6 (TM6) and intracellular loops, can differentially affect coupling to G proteins and β-arrestin. nih.govbiorxiv.org Comparisons of the TM6 opening induced by this compound and other ligands provide insights into the conformational basis of biased agonism. biorxiv.org Furthermore, structural modeling based on the this compound-bound active complex has helped identify key residues involved in mediating differential efficacy towards Gs and β-arrestin pathways. acs.org

Future Directions and Emerging Research Avenues for Bi-167107

Deeper Understanding of Receptor Dynamic Ensembles and Activation Cascades

While static crystal structures have been invaluable, a complete picture of receptor function requires an understanding of their dynamic nature. BI-167107 serves as a critical tool in dissecting the complex conformational landscape that GPCRs navigate during activation.

Recent studies have highlighted that agonist binding, including that of this compound, does not lock the receptor into a single active conformation but rather shifts the equilibrium of a dynamic ensemble of states. nih.govnih.gov Molecular dynamics (MD) simulations, initiated from the this compound-bound active structure, have shown that the receptor can spontaneously transition to an inactive state, often pausing at intermediate conformations. nih.govnih.gov These simulations reveal a "soft coupling" between the ligand-binding pocket and the G protein-binding site, suggesting that conformational changes are not rigidly linked. nih.govnih.gov

Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and single-molecule fluorescence, have corroborated these findings. NMR studies have demonstrated that this compound stabilizes conformational changes in transmembrane segments (TMs) 4, 5, 6, and 7 even before a G protein couples. pnas.org Furthermore, the agonist-bound conformation is distinct from the fully G protein-coupled state. pnas.org Single-molecule fluorescence resonance energy transfer (smFRET) experiments have shown that this compound increases the population and duration of higher-intensity fluorescence states, which correspond to active-like conformations of the β2AR. nih.govacs.org These studies collectively paint a picture of a multi-step activation process, where this compound stabilizes a pre-active intermediate state that facilitates the transition to a fully active, G protein-bound state. elifesciences.org

Future research will likely focus on characterizing these intermediate states with higher resolution. A key goal is to understand how different ligands, including this compound, uniquely modulate the probability distribution of these conformational microswitches, thereby influencing downstream signaling pathways. elifesciences.org

Development of Next-Generation Ligands Based on this compound Structural Insights

The crystal structure of the β2AR in complex with this compound has provided a detailed blueprint for the design of new ligands with tailored properties. researchgate.netacs.org The interactions between this compound and key residues within the binding pocket, particularly the hydrogen bonds formed by its catechol-mimicking moiety with serines on TM5, are considered crucial for its full agonist activity. acs.org

This structural information is being actively used to develop novel agonists and antagonists. For instance, understanding the binding mode of this compound has informed the design of new ligands like LM189, which combines features of both salmeterol and epinephrine to achieve higher efficacy at Gαi activation. biorxiv.orgbiorxiv.org By modifying the head group and tail region of existing ligands based on the this compound-bound structure, researchers aim to create biased agonists that preferentially activate specific signaling pathways (e.g., G protein vs. β-arrestin), potentially leading to therapies with improved efficacy and fewer side effects. biorxiv.orgnih.gov

The development of covalent probes based on the this compound scaffold is another promising avenue. researchgate.net These tools can be used to irreversibly label the receptor, facilitating biochemical and structural studies. The insights gained from the this compound structure are also guiding virtual ligand screening (VLS) efforts to identify novel chemotypes that can bind to and modulate the β2AR. nih.gov

Integration of Advanced Experimental and Computational Techniques for Comprehensive Mechanistic Elucidation

A holistic understanding of this compound's mechanism of action necessitates the integration of cutting-edge experimental and computational approaches. Long-timescale MD simulations, performed on specialized hardware like Anton, have been instrumental in observing the spontaneous deactivation of the this compound-bound receptor, a process that occurs over microseconds. nih.gov These simulations provide a dynamic view that complements the static snapshots from crystallography. nih.gov

Advanced computational methods, such as free energy perturbation and the Site Identification by Ligand Competitive Saturation (SILCS) approach, are being employed to predict the binding affinities of new ligands and to identify potential allosteric binding sites. pnas.org Furthermore, machine learning models, like one-dimensional Convolutional Neural Networks (1D-CNNs), are being trained on MD simulation data to automatically identify key residues and motifs involved in the receptor activation pathway. upc.edu

Experimentally, techniques like cryo-electron microscopy (cryo-EM) are enabling the structural determination of GPCRs in complex with various binding partners, including different G proteins and β-arrestin. biorxiv.orgbiorxiv.org Combining these high-resolution structural techniques with dynamic methods like NMR and smFRET will provide a comprehensive, four-dimensional view of receptor activation, from ligand binding to downstream signaling events. nih.govpnas.org

Exploration of Specific Allosteric Site Modulation and its Impact on Receptor Function

The discovery of allosteric modulators, which bind to sites distinct from the orthosteric pocket where this compound binds, has opened up new avenues for regulating GPCR activity. atsjournals.orgpnas.org These modulators can fine-tune the receptor's response to orthosteric ligands like this compound, offering greater subtype selectivity and the potential for biased signaling. atsjournals.orgpnas.org

Researchers have identified both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) of the β2AR. atsjournals.orgnih.gov For example, Compound-6 and Compound-43 were identified as PAMs that enhance the binding of this compound and potentiate isoproterenol-induced cAMP generation. atsjournals.org Conversely, Compound-15 acts as a NAM, inhibiting agonist-promoted cAMP production and β-arrestin recruitment. pnas.orgnih.gov

A particularly intriguing finding is the discovery of atazanavir, a pan-PAM that can induce the formation of a GPCR-G protein-β-arrestin "megacomplex". biorxiv.org Cryo-EM studies of this complex, with this compound in the orthosteric pocket, revealed that atazanavir binds to an intracellular allosteric site. biorxiv.org Future research will focus on identifying and characterizing more of these allosteric sites and understanding how modulators that bind to them can influence the conformational landscape of the receptor and its interactions with orthosteric ligands like this compound. This exploration holds significant promise for the development of novel therapeutics with precisely controlled signaling outcomes.

Q & A

Q. How can researchers mitigate bias in preclinical studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.